N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide
Overview
Description
N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group, a carbamothioyl group, and a chlorobenzamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-acetylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of 3-chlorobenzoyl chloride in an appropriate solvent such as dichloromethane.
- Addition of 3-acetylphenyl isothiocyanate to the solution.
- Stirring the reaction mixture at a controlled temperature, typically around room temperature, for several hours.
- Purification of the product using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide
- N-[(3-acetylphenyl)carbamothioyl]-3-fluorobenzamide
- N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide
Uniqueness
N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-3-chlorobenzamide |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(20)11-4-3-7-14(9-11)18-16(22)19-15(21)12-5-2-6-13(17)8-12/h2-9H,1H3,(H2,18,19,21,22) |
InChI Key |
BXNQHLNGPJLMLN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.